molecular formula C17H19N3O5S B11470352 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11470352
M. Wt: 377.4 g/mol
InChI Key: NEAGTUNJGPRHGH-UHFFFAOYSA-N
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Description

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an ethylamino group, and a thiazolopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the introduction of the ethylamino group and the construction of the thiazolopyridinone core. Common reagents used in these steps include dimethoxybenzene, ethylamine, and various thiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. Detailed studies are required to fully understand the pathways involved and the compound’s potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole moiety but differs in the overall structure and functional groups.

    Thiazolopyridinone derivatives: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.

Uniqueness

7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H19N3O5S/c1-4-18-17-20-16-15(26-17)9(6-11(21)19-16)8-5-10-13(25-7-24-10)14(23-3)12(8)22-2/h5,9H,4,6-7H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

NEAGTUNJGPRHGH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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